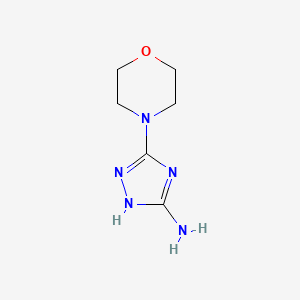

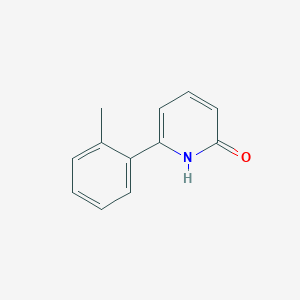

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine

説明

The compound 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which is known for its wide range of biological activities. The morpholine ring attached to the triazole moiety suggests potential for increased solubility and interaction with biological targets. The papers provided focus on the synthesis, characterization, and biological activities of various compounds related to 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine, indicating the significance of this structure in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . Another approach includes the reaction of 3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones with formaldehyde and morpholine . These methods demonstrate the versatility in synthesizing triazole derivatives with morpholine functionalities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . Theoretical calculations using Gaussian G09W and basis sets like B3LYP/6-31G(d,p) and HF/6-31G(d,p) are employed to optimize the structures and predict spectral data, which are then compared with experimental results . Crystallographic analysis reveals that these compounds can crystallize in different systems, such as monoclinic, and possess distinct geometries .

Chemical Reactions Analysis

The reactivity of the morpholine and triazole moieties allows for further chemical transformations. For instance, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to recyclization or the removal of protecting groups, depending on the substituents present . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the morpholine ring is likely to affect the solubility and the ability to form hydrogen bonds with biological targets. Theoretical studies provide insights into properties such as HOMO-LUMO energy gaps, electronegativity, and mulliken charges, which are important for understanding the reactivity and interaction of these compounds with other molecules .

Biological Activity Analysis

Several of the synthesized compounds exhibit significant biological activities. For example, they show potential as antioxidants with metal chelating effects . Moreover, some compounds demonstrate effective inhibition of cancer cell proliferation, highlighting their potential as antitumor agents . These activities underscore the importance of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine derivatives in the development of new therapeutic agents.

科学的研究の応用

Anticancer Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Methods of Application : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Bioactive Phenomena and Analytical Uses

- Scientific Field : Biochemistry

- Application Summary : 1,2,4-triazole and its derivatives have been studied for their potential applications in several bioactive phenomena and analytical uses .

- Methods of Application : The structures, synthesis, reactions and spectral properties of triazoles have been described .

- Results : The review aims to highlight the future applications of 1,2,4-triazole in several bioactive phenomena and analytical uses .

Synthesis of Biologically Active Compounds

- Scientific Field : Organic Chemistry

- Application Summary : “3-Morpholin-4-yl-1- (4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one” is an important intermediate for the synthesis of many biologically active compounds .

- Methods of Application : It was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through three steps including rearrangement Reaction, condensation and nucleophilic substitution reaction .

- Results : This compound is used as an intermediate in the synthesis of various biologically active compounds .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .

- Results : This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Antiproliferative Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 1,2,4-triazole derivatives, including “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine”, have been synthesized and evaluated as potential antiproliferative agents .

- Methods of Application : The cytotoxic activities of the synthesized compounds were evaluated against various human cancer cell lines using MTT assay .

- Results : Some compounds showed promising cytotoxic activity lower than 12 μM against certain cell lines . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Agricultural Applications

- Scientific Field : Agrochemistry

- Application Summary : 1,2,4-triazole derivatives are used in agriculture for their fungicidal properties .

- Methods of Application : These compounds are applied to crops to protect them from fungal diseases .

- Results : The use of 1,2,4-triazole derivatives has been shown to effectively control certain fungal diseases in crops .

将来の方向性

The future directions for research on “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the interest in 1,2,4-triazole derivatives for their potential therapeutic applications , there may be scope for investigating the specific activities of “3-morpholin-4-yl-1H-1,2,4-triazol-5-amine”.

特性

IUPAC Name |

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOWERXZKXCBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403052 | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

CAS RN |

51420-46-3 | |

| Record name | 5-(4-Morpholinyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(morpholin-4-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)